molecular formula C14H14N4O B279730 N-(2-Cyano-3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide

N-(2-Cyano-3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B279730
M. Wt: 254.29 g/mol
InChI Key: LVBMMIBTLKTBKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Cyano-3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as CDPPB, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. CDPPB belongs to the class of pyrazole carboxamide compounds and has been found to have a significant impact on the central nervous system.

Mechanism of Action

N-(2-Cyano-3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide works by selectively targeting mGluR5, a type of glutamate receptor found in the central nervous system. By modulating the activity of mGluR5, this compound can improve cognitive function and reduce anxiety-like behavior in animal models. This compound has also been found to have anti-inflammatory properties and may have potential therapeutic uses in the treatment of neuroinflammatory disorders.
Biochemical and Physiological Effects:
This compound has been found to have a significant impact on the central nervous system, particularly in the modulation of mGluR5. This compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models. This compound has also been found to have anti-inflammatory properties and may have potential therapeutic uses in the treatment of neuroinflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-Cyano-3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is its specificity for mGluR5, which allows for targeted modulation of this receptor. This compound has also been shown to have a favorable safety profile in animal models. However, this compound may have limitations in terms of its bioavailability and potential toxicity at higher doses.

Future Directions

There are several potential future directions for the study of N-(2-Cyano-3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide. One area of research could be the development of more potent and selective mGluR5 modulators based on the structure of this compound. Another area of research could be the investigation of this compound in the treatment of neuroinflammatory disorders, such as multiple sclerosis or Alzheimer's disease. Additionally, further studies could be conducted to investigate the potential therapeutic uses of this compound in other areas, such as pain management or addiction treatment.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic properties, particularly in the modulation of mGluR5. This compound has been found to improve cognitive function and reduce anxiety-like behavior in animal models. This compound has also been found to have anti-inflammatory properties and may have potential therapeutic uses in the treatment of neuroinflammatory disorders. While this compound has several advantages for lab experiments, it may also have limitations in terms of its bioavailability and potential toxicity at higher doses. There are several potential future directions for the study of this compound, including the development of more potent and selective mGluR5 modulators and investigation of its potential therapeutic uses in other areas.

Synthesis Methods

N-(2-Cyano-3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide can be synthesized by reacting 1-methyl-3-(2-cyano-3,5-dimethylphenyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride and then with N-methylmorpholine. The resulting compound is then reacted with 3-aminopropanenitrile to yield this compound.

Scientific Research Applications

N-(2-Cyano-3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic properties, particularly in the field of neuroscience. It has been found to have a significant impact on the central nervous system, specifically in the modulation of metabotropic glutamate receptor 5 (mGluR5). This compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.

Properties

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

N-(2-cyano-3,5-dimethylphenyl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H14N4O/c1-9-6-10(2)11(8-15)13(7-9)16-14(19)12-4-5-18(3)17-12/h4-7H,1-3H3,(H,16,19)

InChI Key

LVBMMIBTLKTBKM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)NC(=O)C2=NN(C=C2)C)C#N)C

Canonical SMILES

CC1=CC(=C(C(=C1)NC(=O)C2=NN(C=C2)C)C#N)C

Origin of Product

United States

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